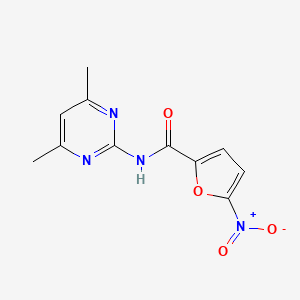
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide, also known as Furamidine, is a synthetic compound that has been widely used in scientific research for its antiprotozoal and antiviral properties. It was first synthesized in the 1950s and has since been studied extensively for its potential therapeutic applications. In
作用機序
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the target organism. This compound has been shown to bind to the minor groove of DNA, disrupting the normal base pairing and leading to inhibition of replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, it has been shown to have some side effects, including hepatotoxicity and nephrotoxicity, which need to be addressed in future studies.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide has several advantages as a research tool, including its high potency against protozoal and viral infections, its low toxicity, and its ability to penetrate the blood-brain barrier. However, its limitations include its high cost, limited availability, and the need for further optimization to improve its efficacy and reduce its side effects.
将来の方向性
There are several potential future directions for N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide research, including:
1. Development of this compound derivatives with improved efficacy and reduced toxicity.
2. Investigation of the mechanism of action of this compound and the development of new drugs that target the same pathway.
3. Development of this compound-based combination therapies for the treatment of protozoal and viral infections.
4. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as cancer.
5. Development of new methods for the synthesis of this compound and its derivatives to improve yield and reduce cost.
Conclusion:
This compound is a synthetic compound with promising therapeutic potential against protozoal and viral infections. It has been extensively studied for its antiprotozoal and antiviral properties, and its mechanism of action is believed to involve the inhibition of DNA synthesis. Although it has some limitations, this compound remains a valuable research tool and has several potential future directions for further development.
合成法
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with 4,6-dimethyl-2-aminopyrimidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with furfural to yield this compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide has been extensively studied for its potential therapeutic applications against various protozoal and viral infections. It has been shown to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness, as well as Leishmania donovani, the causative agent of visceral leishmaniasis. This compound has also been studied for its antiviral properties against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-6-5-7(2)13-11(12-6)14-10(16)8-3-4-9(19-8)15(17)18/h3-5H,1-2H3,(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEWHZMFGSHLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
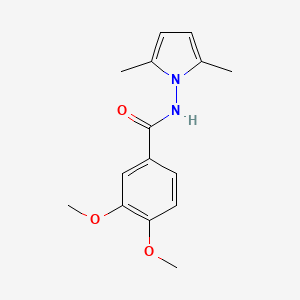
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5834581.png)
![N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5834585.png)
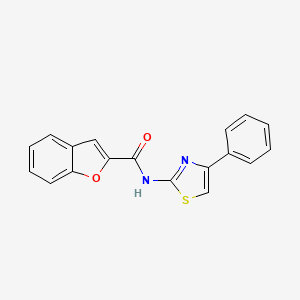
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)

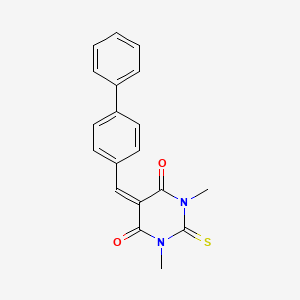
![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)

![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
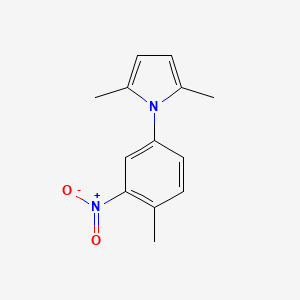
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)
